molecular formula C17H18N2O3S B2760281 Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate CAS No. 380345-62-0

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2760281
CAS No.: 380345-62-0
M. Wt: 330.4
InChI Key: YUJCMNBZKNWCFD-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. Its structure features:

  • Thiophene core: A five-membered aromatic ring with sulfur.
  • Position 3: An ethyl carboxylate ester, enhancing solubility in organic solvents.
  • Position 4: A phenyl group, contributing aromatic bulk.
  • Position 5: A formyl (CHO) group, enabling nucleophilic addition or oxidation reactions.

This compound is of interest in medicinal chemistry and materials science due to its reactive functional groups and aromatic framework.

Properties

IUPAC Name

ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-22-17(21)15-14(12-8-6-5-7-9-12)13(10-20)23-16(15)18-11-19(2)3/h5-11H,4H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJCMNBZKNWCFD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) , a commercially available analog.

Table 1: Structural and Functional Comparison
Property Target Compound Similar Compound (CAS 113395-53-2)
Molecular Formula C₁₇H₁₈N₂O₃S C₂₂H₁₈ClNO₄S
Molecular Weight 330.07 g/mol 427.52 g/mol
Substituent at Position 2 (E)-Dimethylaminomethylideneamino (Schiff base) 2-Chlorobenzoylamino (amide)
Substituent at Position 5 Formyl (CHO) Acetyl (COCH₃)
Key Functional Groups Imine, formyl, ester, phenyl Amide, acetyl, ester, chloroaromatic

Physicochemical Properties

  • Stability : The imine group in the target compound is prone to hydrolysis under acidic conditions, whereas the amide group in the analog is hydrolytically stable.
  • Electronic Effects: The electron-withdrawing chloro group in the analog’s benzoylamino substituent may reduce electron density on the thiophene ring compared to the electron-donating dimethylamino group in the target compound.

Crystallographic and Structural Validation

Both compounds require rigorous structural validation due to their complexity. Tools such as SHELXL (for small-molecule refinement) and the Cambridge Structural Database (CSD) (for benchmarking bond lengths/angles) are critical for confirming their geometries .

Research Findings and Limitations

  • Synthetic Utility : The target compound’s imine and formyl groups make it a versatile intermediate for synthesizing heterocyclic libraries. The analog’s amide and acetyl groups are more suited for stable conjugates.
  • Biological Potential: Schiff bases (like the target compound) are explored for antimicrobial and anticancer activity, while chloroaromatic amides (like the analog) are common in agrochemicals .
  • Knowledge Gaps: No direct data on the target compound’s crystallography or bioactivity are provided in the evidence. Further studies using ORTEP-3 (for molecular graphics) and CSD cross-referencing are recommended .

Preparation Methods

Synthesis of the Thiophene Core: Ethyl 2-Amino-4-Phenylthiophene-3-Carboxylate

The foundational step in preparing the target compound is the synthesis of the ethyl 2-amino-4-phenylthiophene-3-carboxylate scaffold. This intermediate is typically synthesized via the Gewald reaction , a well-established method for generating 2-aminothiophenes.

Gewald Reaction Protocol

The Gewald reaction involves the condensation of a ketone, a cyanoacetate ester, and elemental sulfur in the presence of a base. For ethyl 2-amino-4-phenylthiophene-3-carboxylate, the reaction proceeds as follows:

  • Reagents : Ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), sulfur powder (0.1 mol), and a base (e.g., morpholine or diethylamine).
  • Conditions : The mixture is heated in absolute ethanol at 55–65°C for 2 hours, followed by cooling to precipitate the product.
  • Yield : Recrystallization from ethanol yields brown plates with a purity >95%.
Mechanistic Insights

The reaction mechanism proceeds through a multi-step pathway:

  • Knoevenagel Condensation : Ethyl cyanoacetate and acetophenone form an α,β-unsaturated nitrile.
  • Cyclization : Sulfur incorporation via nucleophilic attack, leading to thiophene ring formation.
  • Amination : Rearrangement generates the 2-amino group.

Introduction of the Formyl Group at Position 5

The 5-formyl substituent is introduced via Vilsmeier-Haack formylation , a widely used method for electrophilic aromatic substitution in electron-rich heterocycles.

Vilsmeier-Haack Reaction Conditions

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent.
  • Procedure : The thiophene intermediate is dissolved in DMF, followed by dropwise addition of POCl₃ at 0°C. The mixture is heated to 60–80°C for 4–6 hours.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
Optimization Notes
  • Temperature Control : Maintaining temperatures below 80°C prevents over-oxidation of the formyl group.
  • Yield : Reported yields range from 65–75% after column chromatography.

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The dimethylaminomethylideneamino group at position 2 is introduced via condensation with DMF-DMA, a reagent that facilitates the formation of enamine derivatives.

Reaction Protocol

  • Reagents : Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate (1 equiv), DMF-DMA (2 equiv).
  • Conditions : The reaction is conducted in dry toluene under reflux for 12–24 hours.
  • Workup : The solvent is evaporated, and the residue is purified via recrystallization from ethanol.
Key Observations
  • Stereoselectivity : The (E)-isomer predominates due to thermodynamic stability.
  • Yield : 80–85% after purification.

Alternative Pathways and Comparative Analysis

Bromination-Formylation Sequence

In some protocols, bromination at position 4 precedes formylation. For example:

  • Bromination : Treatment with phenyltrimethylammonium tribromide in dichloromethane/methanol introduces a bromine atom.
  • Metal-Catalyzed Formylation : Palladium-catalyzed carbonylation using carbon monoxide and methanol generates the formyl group.
Advantages and Limitations
  • Advantage : Higher regioselectivity for formylation.
  • Limitation : Requires expensive catalysts and stringent anhydrous conditions.

One-Pot Synthesis Strategies

Recent advancements propose one-pot methods combining Gewald reaction intermediates with in situ formylation. However, yields remain suboptimal (50–60%) due to competing side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 9.82 ppm (s, 1H, CHO).
    • δ 3.40–3.60 ppm (m, 8H, N(CH₃)₂ and OCH₂CH₃).
  • IR : Peaks at 1715 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (C=N imine).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiophene ring and intramolecular hydrogen bonding between the amino and ester groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. First, the thiophene core is constructed using the Gewald reaction, a well-established method for thiophene derivatives involving ketones, elemental sulfur, and amines under acidic conditions . Subsequent functionalization steps include:

  • Esterification : Reacting the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) under reflux to form the ethyl ester .
  • Introduction of the dimethylaminomethylideneamino group : Condensation with dimethylformamide dimethyl acetal (DMF-DMA) under controlled temperature (60–80°C) to form the enamine moiety .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiophene ring, with particular attention to the formyl proton (~9.8 ppm) and enamine group protons (~3.0–3.5 ppm for dimethylamino) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the enamine and formyl groups .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of ester), ~1680 cm⁻¹ (formyl C=O), and ~1600 cm⁻¹ (C=N of enamine) .
    • Chromatography : Use reversed-phase HPLC for purity assessment, with UV detection at 254 nm to track aromatic and conjugated systems .

Advanced Research Questions

Q. How do functional group modifications influence the biological activity of this compound, and how can structural analogs be systematically compared?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs by altering substituents (e.g., replacing the formyl group with acetyl or nitro groups) and test their bioactivity in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Comparative Analysis : Use tables to contrast biological activities (e.g., IC₅₀ values) across analogs. For example:
Compound ModificationKey Biological ActivityReference
Formyl → AcetylReduced enzyme affinity
Phenyl → 4-ChlorophenylEnhanced cytotoxicity
Enamine → AmideLoss of activity
  • Data Interpretation : Correlate electronic (Hammett σ values) and steric effects of substituents with activity trends .

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound, especially given its flexible enamine group?

  • Crystallization : Use slow evaporation from a dichloromethane/hexane mixture to grow single crystals.
  • Data Collection/Refinement :

  • Employ synchrotron X-ray sources for high-resolution data.
  • Refine using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms. Address enamine group disorder using PART instructions .
    • Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s rules) to identify motifs like D (donor)–A (acceptor) interactions between the enamine N–H and carbonyl groups .

Q. How can computational modeling predict reactivity and interaction mechanisms of this compound with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., frontier molecular orbitals for nucleophilic/electrophilic sites) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). Parameterize the enamine group’s torsional flexibility to assess conformational selection .
    • Validation : Compare docking poses with crystallographic data from protein-ligand complexes .

Q. How should researchers address contradictions in reported biological data for structurally similar thiophene derivatives?

  • Root Causes : Variability in assay conditions (e.g., pH, solvent), purity discrepancies, or differences in cell lines.
  • Resolution Strategies :

  • Standardized Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and perform statistical tests (e.g., ANOVA) to identify outliers .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Methodological Best Practices

  • Safety in Synthesis : Use fume hoods and personal protective equipment (PPE) when handling DMF-DMA (toxic) and chlorinated solvents. Refer to GHS guidelines for hazard mitigation .
  • Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem for community access .

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